5-(3-Acetylaminophenyl)-2-hydroxypyrimidine
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Overview
Description
5-(3-Acetylaminophenyl)-2-hydroxypyrimidine: is a heterocyclic compound that features both a pyrimidine ring and an acetylaminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Acetylaminophenyl)-2-hydroxypyrimidine typically involves the condensation of 3-acetylaminobenzaldehyde with a suitable pyrimidine precursor. One common method includes the reaction of 3-acetylaminobenzaldehyde with urea in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the pyrimidine ring can undergo oxidation to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 5-(3-Acetylaminophenyl)-2-pyrimidone.
Reduction: Formation of 5-(3-Acetylaminophenyl)-2-hydroxypyrimidine alcohol.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry:
- Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Acetylaminophenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
- 5-(3-Aminophenyl)-2-hydroxypyrimidine
- 5-(3-Methylaminophenyl)-2-hydroxypyrimidine
- 5-(3-Nitrophenyl)-2-hydroxypyrimidine
Uniqueness: 5-(3-Acetylaminophenyl)-2-hydroxypyrimidine is unique due to the presence of the acetylaminophenyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[3-(2-oxo-1H-pyrimidin-5-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8(16)15-11-4-2-3-9(5-11)10-6-13-12(17)14-7-10/h2-7H,1H3,(H,15,16)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVIXLORACVOEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CNC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686835 |
Source
|
Record name | N-[3-(2-Oxo-1,2-dihydropyrimidin-5-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111113-88-2 |
Source
|
Record name | N-[3-(2-Oxo-1,2-dihydropyrimidin-5-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70686835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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